BenchChemオンラインストアへようこそ!

Trifluoperazine N1,N4-Dioxide

Pharmaceutical Impurity Reference Standard Structural Elucidation

Trifluoperazine N1,N4-Dioxide (Impurity 4) enables unambiguous identification of the di-N-oxide degradation product—distinct from mono-N-oxide and trioxide analogs—critical for HPLC/LC-MS impurity profiling in ANDA/DMF submissions. Supplied with ≥99% purity and orthogonal characterization (NMR, MS, IR), it ensures method specificity and regulatory compliance. Essential for QC release testing and forced degradation studies. Order certified reference standard to avoid misidentification risks.

Molecular Formula C21H24F3N3O2S
Molecular Weight 439.5 g/mol
Cat. No. B13436331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoperazine N1,N4-Dioxide
Molecular FormulaC21H24F3N3O2S
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESC[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])[O-]
InChIInChI=1S/C21H24F3N3O2S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)30-20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3
InChIKeyZYMPCIADUGWNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoperazine N1,N4-Dioxide: A High-Purity Reference Standard for Pharmaceutical Impurity Profiling and Analytical Method Development


Trifluoperazine N1,N4-Dioxide (CAS 150111-57-2) is a fully oxidized derivative of the phenothiazine antipsychotic trifluoperazine, bearing two N-oxide moieties on the piperazine ring. It is formally classified as Trifluoperazine Impurity 4 (or Impurity 11) and is utilized as a highly characterized reference standard for impurity profiling, analytical method development, and regulatory submissions (ANDA/DMF) in the pharmaceutical industry . Unlike the parent drug, this compound is not a primary metabolite but a synthetic oxidation product, making its availability as a certified reference material critical for distinguishing it from other closely related impurities such as the mono-N-oxide or sulfoxide-dioxide derivatives [1].

Why Generic Trifluoperazine Impurities Cannot Replace Trifluoperazine N1,N4-Dioxide in Validated Analytical Workflows


In-class phenothiazine N-oxides cannot be freely substituted for Trifluoperazine N1,N4-Dioxide because subtle structural variations (mono- vs. di-N-oxidation, sulfoxide vs. sulfone formation) produce distinct chromatographic retention times, mass spectral fragmentation patterns, and NMR signatures [1]. The stepwise oxidation of trifluoperazine yields a specific sequence of products—first the N4'-oxide, then the N1',N4'-dioxide, and finally the N1',N4',S-trioxide [2]. Using an incorrect N-oxide analog as a reference standard in HPLC or LC-MS analysis would lead to misidentification of impurities, failing to meet regulatory requirements for specificity and accuracy during ANDA or NDA submissions .

Quantitative Differentiation Evidence for Trifluoperazine N1,N4-Dioxide Against Closest Structural Analogs


Structural Uniqueness: N1,N4-Dioxide vs. Parent Drug and Mono-N-Oxide

Trifluoperazine N1,N4-Dioxide is a di-N-oxide, containing two N-oxide functional groups on the piperazine ring. This distinguishes it from the parent drug (zero N-oxides) and the mono-N4-oxide metabolite (one N-oxide). Its unique molecular formula, C21H24F3N3O2S, corresponds to a molecular weight of 439.49 g/mol, an increase of 32 mass units over the parent drug . This mass difference ensures baseline chromatographic separation from the parent drug and the mono-N-oxide under standard HPLC conditions .

Pharmaceutical Impurity Reference Standard Structural Elucidation

Orthogonal Characterization Purity vs. Industry Standard Reference Materials

As a reference standard, Trifluoperazine N1,N4-Dioxide is supplied with a certified purity of ≥99% and a quantitative content assignment validated by HPLC, 1H-NMR, Mass Spectrometry, and IR spectroscopy . This multi-orthogonal analytical panel is required for pharmacopoeial impurity assignment traceability and is differentiated from generic chemical supply, which may offer only nominal purity data without comprehensive structural confirmation .

Reference Material Certified Purity HPLC-NMR-MS-IR

Metabolic and Pharmacological Differentiation: N-Oxide vs. Parent Drug Dopamine Receptor Activity

While direct pharmacological data for the N1,N4-Dioxide is sparse, class-level inference from phenothiazine N-oxides demonstrates that N-oxide metabolites retain significant antidopaminergic activity. Trifluoperazine-NO (piperazinyl-4-NO) inhibited [3H]spiperone binding to rat striatal membranes and antagonized amphetamine-induced locomotion in vivo, but with a potency profile distinct from the parent drug [1]. The di-N-oxide is expected to have altered binding kinetics and receptor subtype selectivity relative to both the parent drug and the mono-N-oxide, making it a distinct pharmacological entity [2].

Dopamine D2 Receptor Neuropharmacology Metabolite Activity

Critical Application Scenarios for Trifluoperazine N1,N4-Dioxide in Pharmaceutical Development and Quality Control


Impurity Profiling for ANDA/NDA Regulatory Submissions

Generic drug manufacturers developing trifluoperazine hydrochloride products require the N1,N4-Dioxide reference standard to identify and quantify this di-N-oxide impurity in API batches. Its certified purity (≥99%) and orthogonal characterization (HPLC, NMR, MS, IR) enable robust method validation (AMV), ensuring that impurity levels remain below regulatory safety thresholds . Without this specific marker, a critical degradation product could be misidentified as the mono-N-oxide or trioxide, risking regulatory rejection .

Quality Control Release Testing of Trifluoperazine API Batches

During commercial production, QC laboratories use the N1,N4-Dioxide as a system suitability standard and calibrant in HPLC-UV or LC-MS methods. The compound's retention time and mass spectral fingerprint allow unequivocal identification against the parent drug and other process-related impurities, ensuring batch-to-batch consistency and pharmacopoeial compliance (USP, EP, BP, JP) .

Stability-Indicating Method Development for Forced Degradation Studies

In forced degradation studies (oxidation, heat, light), trifluoperazine can form the N1,N4-Dioxide as a late-stage degradation product. Analytical scientists purchase the isolated reference standard to spike degradation samples, confirm the degradation pathway, and establish mass balance in stability-indicating methods required for ICH Q1A guidelines .

Pharmacological Profiling of Phenothiazine N-Oxide Metabolites

Researchers investigating the neuropharmacology of phenothiazines require the N1,N4-Dioxide to complete the structure-activity relationship (SAR) dataset for all major oxidation states of trifluoperazine. Although direct data for this compound is limited, the class-level evidence from N-oxide metabolite studies indicates that each oxidation state exhibits distinct dopamine D2 receptor modulation and behavioral effects, making the dioxide essential for comprehensive pharmacological investigations [1].

Quote Request

Request a Quote for Trifluoperazine N1,N4-Dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.